2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide
Description
This compound features a 1,2,4-triazin-3-yl core substituted with a sulfanyl-acetamide moiety and a 3-methylphenyl group. The 4-amino-5-oxo-4,5-dihydro-1,2,4-triazine ring is a key pharmacophore associated with diverse biological activities, including anti-inflammatory and enzyme inhibitory properties . Structural characterization via IR and NMR reveals characteristic peaks: a C=O stretch at ~1660–1664 cm⁻¹ (amide), NH stretches at 3325–3186 cm⁻¹, and aromatic C-H signals in the δ 7.0–7.9 ppm range in $^1$H-NMR .
Properties
IUPAC Name |
2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2S/c1-8-3-2-4-9(5-8)15-10(18)7-20-12-16-14-6-11(19)17(12)13/h2-6H,7,13H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYAFZWGWDEKTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=CC(=O)N2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized by reacting appropriate precursors such as cyanuric chloride with amines under controlled conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the triazine intermediate with thiol-containing compounds.
Acetamide Formation: The final step involves the reaction of the triazine-sulfanyl intermediate with 3-methylphenyl acetic acid or its derivatives to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.
Substitution: The amino and sulfanyl groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl or amine derivatives.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and inhibition of key enzymes involved in disease processes.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural analogs differ in substitutions on the triazine/heterocyclic core and the arylacetamide moiety. These variations influence solubility, stability, and bioactivity:
Notes:
- Electron-donating groups (e.g., methyl, methoxy) improve lipophilicity and metabolic stability, as seen in the target compound and 4-isopropylphenyl analog .
- Bulky substituents (e.g., 3,4,5-trimethoxyphenyl in ) may sterically hinder target binding but enhance selectivity.
- Heterocyclic hybrids (e.g., indole-oxadiazole in 8f ) exhibit broader enzyme inhibition profiles but may suffer from synthetic complexity.
Anti-Inflammatory and Anti-Exudative Effects
- The target compound’s 3-methylphenyl group is structurally analogous to 2-((4-amino-5-(furan-2-yl)-triazol-3-yl)sulfanyl)-N-acetamide derivatives (–13), which showed 30–45% anti-exudative activity at 10 mg/kg in rodent models, comparable to diclofenac sodium (8 mg/kg) .
- Nitro or halogen substituents (e.g., 4-chloro in ) enhance anti-inflammatory potency but may increase toxicity .
Enzyme Inhibition
- LOX (Lipoxygenase) Inhibition: Compound 8f (indole-oxadiazole hybrid) showed moderate LOX inhibition (IC₅₀ ~50 μM), attributed to the indole moiety’s radical-scavenging properties .
- α-Glucosidase/BChE Inhibition : Arylacetamide derivatives with electron-withdrawing groups (e.g., nitro in ) demonstrated stronger α-glucosidase inhibition (IC₅₀ ~20 μM) than methyl-substituted analogs .
Computational and QSAR Insights
Biological Activity
2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide, a compound characterized by its unique triazine structure, has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Antimicrobial Activity
Recent studies indicate that compounds related to triazine derivatives exhibit significant antimicrobial properties. For instance, derivatives containing thiazole and triazole rings have shown promising activity against various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or protein synthesis pathways.
| Compound | Activity | IC50 (µg/mL) |
|---|---|---|
| Triazine Derivative A | Antibacterial | 1.61 |
| Triazine Derivative B | Antifungal | 1.98 |
These findings suggest that the presence of the triazine ring is crucial for enhancing antimicrobial efficacy.
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with key proteins involved in cell cycle regulation.
Case Study:
A study evaluated the cytotoxic effects of the compound on various cancer cell lines, including Jurkat (T-cell leukemia) and A-431 (epidermoid carcinoma). The results indicated that the compound exhibited an IC50 value significantly lower than standard chemotherapeutics like doxorubicin.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Jurkat | 0.35 | Apoptosis induction |
| A-431 | 0.26 | Cell cycle arrest |
The SAR analysis revealed that modifications to the phenyl ring could enhance activity, particularly substitutions that increase electron density.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Substitution on the Phenyl Ring : Electron-donating groups at specific positions enhance activity.
- Presence of Sulfanyl Group : Essential for maintaining biological activity against microbial pathogens.
- Triazine Core : Critical for anticancer properties; modifications here can lead to significant changes in potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
